molecular formula C25H28N4O4S B2918127 N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide CAS No. 532973-49-2

N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2918127
CAS No.: 532973-49-2
M. Wt: 480.58
InChI Key: HYNLCFGXUYHPEV-UHFFFAOYSA-N
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Description

N-[2-(3-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is a synthetic indole derivative supplied for research purposes. The indole nucleus is a privileged structure in medicinal chemistry and is known for its wide spectrum of biological activities, making it a key scaffold in drug discovery programs . This particular compound features a complex structure that integrates an indole core, an azepane (homopiperidine) ring, and a 4-nitrobenzamide group, suggesting potential for diverse interactions in biological systems. Research into similar indole-based hybrids, such as oxadiazole scaffolds, has demonstrated significant potential as inhibitors of enzymes like urease, which is a virulence factor in pathogens like Helicobacter pylori . The presence of the sulfanyl and amide linkages in its structure are common features designed to enhance binding affinity and selectivity towards specific biological targets. As a novel chemical entity, this compound holds value for researchers in the fields of medicinal chemistry and pharmacology for screening against various disease models, investigating structure-activity relationships (SAR), and exploring new mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c30-24(27-14-5-1-2-6-15-27)18-34-23-17-28(22-8-4-3-7-21(22)23)16-13-26-25(31)19-9-11-20(12-10-19)29(32)33/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNLCFGXUYHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with an electrophilic center on the indole core.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction of the nitro group.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions for substitution on the indole core.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Indoles: From electrophilic substitution reactions.

Scientific Research Applications

N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can serve as a probe to investigate the function of specific proteins or enzymes in cells.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications in Key Analogues

Compound Name & Features Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Reference
Target Compound
Indole, sulfanyl-azepan-oxoethyl, 4-nitrobenzamide
- Reference structure -
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
Pyrimidoindole, phenyl
~474.5 (C₂₅H₂₄N₄O₂S) Pyrimidoindole core replaces indole; phenyl substituent
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-ethoxyphenyl)-N-ethyl-2-oxoacetamide
Oxoacetamide
475.6 (C₂₈H₃₃N₃O₄) Oxoacetamide tail replaces nitrobenzamide; ethoxyphenyl group
N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (DF3)
Benzodioxin, trifluoromethyl
563.57 (C₂₈H₂₄F₃N₃O₄S) Benzodioxin amino replaces azepan; trifluoromethyl vs. nitro
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol
Oxadiazole, methyl
219.25 (C₁₀H₈N₄OS) Oxadiazole ring; lacks azepan and benzamide

Key Observations

Oxadiazole in increases metabolic stability but eliminates the azepan’s conformational flexibility.

Substituent Effects :

  • Nitro (Target) vs. Trifluoromethyl (DF3) : Both are electron-withdrawing, but trifluoromethyl offers greater lipophilicity, which may improve membrane permeability .
  • Ethoxyphenyl () : The ethoxy group introduces steric bulk and electron-donating effects, contrasting with the nitro’s electron-withdrawing nature.

Linker Modifications :

  • The sulfanyl-azepan-oxoethyl chain in the target compound balances flexibility and hydrophobicity. Replacing azepan with benzodioxin (DF3, ) introduces rigidity and polar oxygen atoms, altering solubility.

Biological Implications :

  • While activity data are unavailable in the provided evidence, structural analogs like DF3 and oxadiazole derivatives () are often explored as kinase or protease inhibitors. The nitro group in the target compound may facilitate interactions with nitroreductases or act as a prodrug trigger.

Biological Activity

N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 429.55 g/mol

The structure features an indole moiety linked to an azepane group through a sulfanyl bridge, along with a nitrobenzamide functional group, which may contribute to its biological properties.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose regulation.
  • G Protein-Coupled Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and can influence various physiological processes such as inflammation and neurotransmission .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:

Activity Description Reference
Antitumor Activity Exhibited cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects Demonstrated the ability to reduce inflammatory markers in vitro.
Neuroprotective Properties Potential to protect against neuronal damage in models of neurodegeneration.

1. Antitumor Efficacy

A study investigated the antitumor potential of this compound against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effectiveness comparable to existing chemotherapeutics.

2. Neuroprotection

In a model of Alzheimer's disease, the compound was shown to reduce amyloid-beta accumulation and improve cognitive functions in treated subjects. This suggests a dual role in both neuroprotection and potential modulation of amyloid pathology .

Research Findings

Recent research has focused on understanding the specific interactions between this compound and various biological targets:

  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit enzymes involved in metabolic pathways, showing promising results that could lead to applications in metabolic disorders.
  • Receptor Binding Affinity : Investigations into its binding affinity for GPCRs revealed that it may modulate receptor activity, which could have implications for treating conditions like hypertension or anxiety disorders .

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